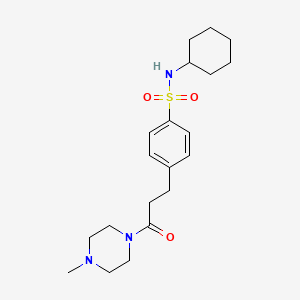
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as CPI-1189 and belongs to the family of sulfonamides. It has been found to have potential therapeutic properties and is being studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is not fully understood. However, it has been found to have an inhibitory effect on the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, this compound can increase cAMP levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic properties and mechanism of action, making it a valuable tool for scientific research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide. One direction is to further study its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail to fully understand how it exerts its physiological effects. Additionally, further studies are needed to evaluate its toxicity and potential side effects.
合成法
The synthesis of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the reaction of cyclohexylamine with 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and is carried out in a solvent such as dichloromethane. The product is obtained in high yield and purity through a simple workup process.
科学的研究の応用
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have potential therapeutic properties and has been studied for its use in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
N-cyclohexyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-22-13-15-23(16-14-22)20(24)12-9-17-7-10-19(11-8-17)27(25,26)21-18-5-3-2-4-6-18/h7-8,10-11,18,21H,2-6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOLXFIFHJJZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)
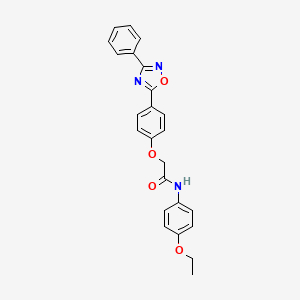
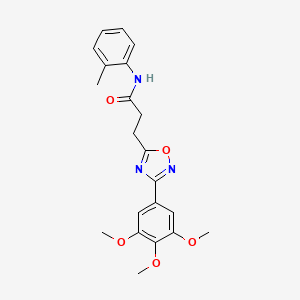
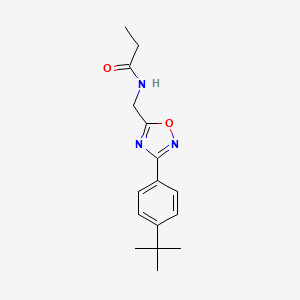
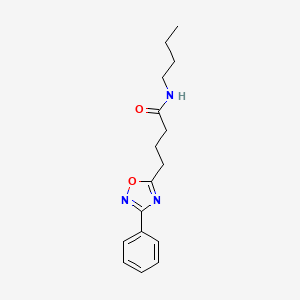
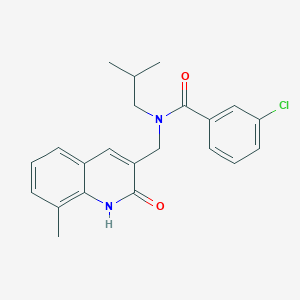
![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)
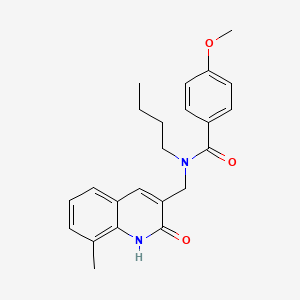
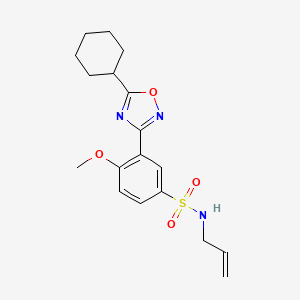

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
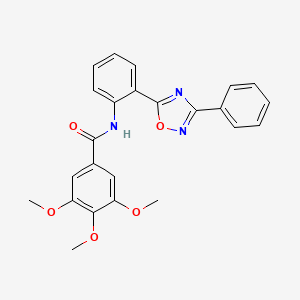
![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)